Ethyl 3-fluoro-2-nitrobenzoate Ethyl 3-fluoro-2-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 163077-89-2
VCID: VC21329862
InChI: InChI=1S/C9H8FNO4/c1-2-15-9(12)6-4-3-5-7(10)8(6)11(13)14/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=C(C(=CC=C1)F)[N+](=O)[O-]
Molecular Formula: C9H8FNO4
Molecular Weight: 213.16 g/mol

Ethyl 3-fluoro-2-nitrobenzoate

CAS No.: 163077-89-2

Cat. No.: VC21329862

Molecular Formula: C9H8FNO4

Molecular Weight: 213.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-fluoro-2-nitrobenzoate - 163077-89-2

Specification

CAS No. 163077-89-2
Molecular Formula C9H8FNO4
Molecular Weight 213.16 g/mol
IUPAC Name ethyl 3-fluoro-2-nitrobenzoate
Standard InChI InChI=1S/C9H8FNO4/c1-2-15-9(12)6-4-3-5-7(10)8(6)11(13)14/h3-5H,2H2,1H3
Standard InChI Key GISOWGLYGNGJHV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=CC=C1)F)[N+](=O)[O-]
Canonical SMILES CCOC(=O)C1=C(C(=CC=C1)F)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Properties

Ethyl 3-fluoro-2-nitrobenzoate is identified by CAS number 163077-89-2 and has the IUPAC name "ethyl 3-fluoro-2-nitrobenzoate" . The compound is also known as 3-fluoro-2-nitrobenzoic acid ethyl ester in some contexts . Its molecular structure consists of a benzene ring substituted with a fluoro group, a nitro group, and an ethyl ester functional group arranged in a specific orientation.

Physical and Chemical Characteristics

The compound presents as a white powder under standard conditions and requires storage at temperatures between 2-8°C to maintain stability . Below is a comprehensive table outlining its key properties:

PropertyValue
Molecular FormulaC₉H₈FNO₄
Molecular Weight213 Da
LogP2.42
Heavy Atoms Count15
Rotatable Bond Count4
Number of Rings1
Carbon Bond Saturation (Fsp3)0.222
Polar Surface Area69 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0

These structural characteristics contribute to the compound's reactivity profile and applications in chemical synthesis .

Synthesis and Preparation Methods

Industrial Production

According to patent information, the preparation of this compound involves precise temperature control. During processing, the molten product enriched in 3-fluoro-2-nitrobenzoic acid ethyl ester begins to drip at approximately 34°C. When the temperature reaches 44.5°C, about 25% of the feed material is processed . This demonstrates the importance of thermal regulation in the industrial preparation process.

Applications and Research Utility

Ethyl 3-fluoro-2-nitrobenzoate serves primarily as a scientific research tool and synthetic intermediate . Its applications extend to multiple domains:

Synthetic Applications

The compound functions as a valuable building block in organic synthesis pathways. The presence of both fluoro and nitro groups on the aromatic ring provides reactive sites for further chemical transformations, making it useful in the preparation of more complex molecules.

Pharmaceutical Relevance

As a fluorinated aromatic compound, Ethyl 3-fluoro-2-nitrobenzoate shares characteristics with a class of molecules known for exhibiting various biological activities, including potential antibacterial properties. The specific positioning of functional groups on the benzene ring can significantly influence its biological activity profile compared to structural isomers such as Ethyl 4-fluoro-2-nitrobenzoate.

SupplierLead TimeShips FromPurityPack SizePrice ($)
BLD Pharmatech Co., Limited1 dayUnited States95%250 mg5
Angene International Limited5 daysChina98%100 mg8
Angene International Limited5 daysChina98%250 mg11
Angene International Limited5 daysChina98%500 mg20
Angene International Limited5 daysChina98%1 g33
Angene International Limited5 daysChina98%5 g153
ChemScene CN5 daysChina98%1 g14
ChemScene CN5 daysChina98%5 g68
ChemScene CN5 daysChina98%10 g136
ChemScene LLC5 daysUnited States98%1 g14
ChemScene LLC5 daysUnited States98%5 g68
Key Organics Limited (BIONET)10 daysUnited Kingdom95%250 mg153

This diverse availability indicates a well-established supply chain for research quantities of the compound .

Comparative Analysis with Related Compounds

A comparative examination of Ethyl 3-fluoro-2-nitrobenzoate with its positional isomer, Ethyl 4-fluoro-2-nitrobenzoate (CAS: 1072207-10-3), reveals subtle but significant differences. While both share the same molecular formula (C₉H₈FNO₄) and similar molecular weights, the position of the fluoro group on the aromatic ring differs, which can substantially affect reactivity patterns, physical properties, and potential applications.

Property Comparison

PropertyEthyl 3-fluoro-2-nitrobenzoateEthyl 4-fluoro-2-nitrobenzoate
CAS Number163077-89-21072207-10-3
Position of Fluoro Group3-position4-position
Molecular Weight213 Da213.16 g/mol
LogP2.422.4338
Polar Surface Area69 Ų72.12 Ų

The different substitution patterns between these compounds can lead to distinct chemical behaviors, particularly in reactions where electronic effects of substituents play crucial roles .

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